molecular formula C13H11N3O4 B14663271 N-Methyl-2,4-dinitro-N-phenylaniline CAS No. 51226-44-9

N-Methyl-2,4-dinitro-N-phenylaniline

Cat. No.: B14663271
CAS No.: 51226-44-9
M. Wt: 273.24 g/mol
InChI Key: GRJOQWGGWXHXQQ-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitro-N-phenylaniline is a chemical compound provided as a high-purity material for research and development purposes. Compounds within the dinitroaniline class are of significant interest in various scientific fields, including organic chemistry and materials science. They are frequently utilized as key intermediates or building blocks in synthetic organic chemistry . The structural motif of this compound, featuring nitro groups and substituted aromatic rings, is commonly investigated for the development of novel chemical entities and in fundamental studies on molecular structure and reactivity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51226-44-9

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-methyl-2,4-dinitro-N-phenylaniline

InChI

InChI=1S/C13H11N3O4/c1-14(10-5-3-2-4-6-10)12-8-7-11(15(17)18)9-13(12)16(19)20/h2-9H,1H3

InChI Key

GRJOQWGGWXHXQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl 2,4 Dinitro N Phenylaniline and Its Analogues

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways in N-Methyl-2,4-dinitro-N-phenylaniline Synthesis

The most prevalent method for synthesizing this compound and its analogues is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective due to the presence of strong electron-withdrawing nitro groups (NO₂) ortho and para to the leaving group on the benzene (B151609) ring. nih.govchegg.com These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. nih.gov The SNAr mechanism is a two-step addition-elimination process: first, the nucleophile (in this case, N-methylaniline) attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate; second, the leaving group is expelled, restoring the aromaticity of the ring. chegg.comcsbsju.edu

Aminolysis Reactions for Dinitrophenylamine Formation

Aminolysis, the reaction involving an amine as the nucleophile, is a cornerstone for the formation of dinitrophenylamines. In the synthesis of the parent compound, 2,4-dinitrodiphenylamine (B1346988), aniline (B41778) reacts with an appropriate 2,4-dinitrobenzene derivative, such as 1-chloro-2,4-dinitrobenzene (B32670). researchgate.netyoutube.com The synthesis of this compound follows a similar principle, utilizing N-methylaniline as the nucleophile.

The reaction of 1-chloro-2,4-dinitrobenzene with a primary amine like methylamine (B109427) to produce N-methyl-2,4-dinitroaniline is a well-documented example of this pathway. coreyorganics.com The process typically involves heating the reactants, often in a solvent like ethanol (B145695), to facilitate the substitution. youtube.com Kinetic studies on related systems, such as the aminolysis of 2,4-dinitrophenyl thiolacetates, indicate the formation of a tetrahedral intermediate, with the rate-limiting step depending on the specific reactants and conditions. rsc.org

A typical laboratory-scale synthesis of a related compound, N-methyl-2,4-dinitroaniline, involves the reaction of 2,4-dinitrochlorobenzene with an aqueous solution of methylamine. The reaction is often heated and proceeds to completion to afford a high yield of the product.

Table 1: Example Synthesis Parameters for a Dinitroaniline Analogue

Reactant 1Reactant 2SolventTemperatureYieldReference
2,4-dinitrochlorobenzeneAqueous Methylamine (41%)Water85-90°C97.8%

Role of Leaving Groups in this compound Formation

The nature of the leaving group attached to the dinitrophenyl ring is a critical factor in the SNAr reaction. The leaving group's ability to depart influences the reaction rate, particularly if its expulsion is involved in the rate-determining step. researchgate.netsemanticscholar.org For SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-limiting step in many SNAr reactions. csbsju.edu

While halides are common, other leaving groups can be employed. The efficiency of the leaving group is often related to the pKa of its conjugate acid; a more stable anion (weaker conjugate base) is generally a better leaving group. semanticscholar.org Studies on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline showed that with a phenoxide ion as the leaving group, the decomposition of the Meisenheimer complex is rate-limiting. researchgate.net In contrast, with a chloride leaving group, the initial nucleophilic attack is typically the slower step. researchgate.net The steric hindrance of the nucleophile, such as the presence of a methyl group in N-methylaniline compared to aniline, can also slow the reaction rate. researchgate.net

Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupGeneral Reactivity TrendReasoning
-FHighestHigh electronegativity strongly activates the ring for nucleophilic attack (rate-determining step). csbsju.edu
-ClHighGood balance of ring activation and leaving group ability. researchgate.net
-BrModerateLess electronegative than chlorine, providing less activation. csbsju.edu
-ILowest (among halogens)Least electronegative halogen, weakest ring activation. csbsju.edu
-OPh (Phenoxide)VariableCan make the decomposition of the intermediate the rate-limiting step. researchgate.net

Catalytic Strategies in Dinitroaniline Synthesis, including Palladium-mediated approaches

While many SNAr reactions for dinitroaniline synthesis proceed without a catalyst, modern organic synthesis has increasingly incorporated catalytic methods to improve efficiency, selectivity, and substrate scope. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. mdpi.comnih.gov These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine.

This methodology can be applied to the synthesis of N-aryl dinitroanilines. For instance, the amination of dichloroquinolines has been successfully achieved using palladium catalysts like Pd(dba)₂ with ligands such as BINAP or DavePhos. mdpi.com Similarly, palladium-catalyzed reactions are used in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govrsc.org

In a related application, palladium diacetate has been used in conjunction with bismuth (III) nitrate (B79036) pentahydrate for the dinitration of N-substituted anilines, demonstrating a palladium-mediated approach to forming the dinitroaromatic system itself. chemicalbook.com Furthermore, palladium-loaded nanoparticles have shown exceptional activity in the catalytic hydrogenation of various nitroanilines, including 2,4-dinitroaniline, under mild aqueous conditions, which is relevant for transformations of these compounds. acs.org

Alternative Synthetic Routes and Precursors for this compound Production

Beyond the direct SNAr approach, alternative strategies exist for the synthesis of this compound and related structures. These methods may involve different starting materials or reaction types, offering flexibility in precursor selection and synthetic design.

Condensation Reactions Involving Aniline Derivatives

Condensation reactions provide another avenue for constructing complex aniline derivatives. For example, dyestuffs can be prepared through the condensation of aniline with nitrobenzene (B124822) in the presence of an iron salt catalyst. google.com While not a direct route to the target molecule, this illustrates the principle of building larger structures from aniline and nitroaromatic precursors. More relevantly, the reaction of anilines with aldehydes can form imines, which can then undergo further reactions like dimerization and heteroannulation to build complex heterocyclic systems. researchgate.net Such condensation principles could be adapted to form the diphenylamine (B1679370) backbone prior to nitration.

Dinitration of Aromatic Amines

An alternative to building the molecule from a pre-dinitrated precursor is to first construct the N-methyldiphenylamine backbone and then introduce the nitro groups. The direct nitration of diphenylamine or its derivatives can be challenging due to the activating nature of the amine group, which can lead to oxidation and polysubstitution.

However, controlled nitration is achievable under specific conditions. A general procedure for the dinitration of N-substituted anilines has been developed using a combination of bismuth (III) nitrate pentahydrate and a catalytic amount of palladium diacetate in a trifluoroethanol/trifluoroacetic acid solvent system. chemicalbook.com This method provides a pathway to dinitrated products from N-substituted aniline precursors. chemicalbook.com Another reported method for a related compound involves the nitration of methyl-2,4-diaminoaniline using nitric acid in concentrated sulfuric acid. This approach introduces the nitro groups onto a pre-existing substituted aniline ring.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the SNAr reaction to produce this compound is highly dependent on carefully controlled reaction conditions. The interplay between solvent, temperature, and pressure dictates the reaction kinetics, equilibrium position, and the prevalence of side reactions.

The choice of solvent is critical in SNAr reactions as it influences the solubility of reactants and the stabilization of the charged intermediate complex. Polar aprotic solvents are often favored for these reactions. In a study on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648), the reactivity was shown to follow the order: Dimethyl sulfoxide (B87167) (DMSO) > Acetonitrile (B52724) (MeCN) > Methanol (B129727) (MeOH). semanticscholar.org This trend is attributed to the ability of polar aprotic solvents like DMSO and acetonitrile to solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. semanticscholar.org

In contrast, protic solvents like methanol can form hydrogen bonds with the amine nucleophile, which can decrease its nucleophilicity and slow the reaction rate. researchgate.net The use of non-polar solvents, such as benzene–n-hexane mixtures, has also been investigated for the reaction of 2,4-dinitrochlorobenzene with aniline. rsc.org In such solvents, the kinetics can become more complex, sometimes indicating that aggregates of the amine, such as a hydrogen-bonded dimer, may act as the effective nucleophile. rsc.org

Table 1: Effect of Solvents on Analogous Nucleophilic Aromatic Substitution Reactions

Reactants Solvent Observation Reference
1-Chloro-2,4-dinitrobenzene + Hydrazine DMSO, MeCN, MeOH Reaction rate is fastest in DMSO, followed by MeCN, and slowest in MeOH. semanticscholar.org
2,4-Dinitrochlorobenzene + Aniline Benzene/n-hexane Kinetics suggest the aniline dimer acts as the nucleophile. rsc.org
2,4-Dinitrofluorobenzene + N-methylaniline Not specified Base catalysis was observed, proving an intermediate complex mechanism. acs.org
Phenyl 2,4,6-trinitrophenyl ether + Anilines Benzene Rates decreased with increasing temperature for some nucleophiles. researchgate.net

Temperature plays a direct role in the kinetics of the synthesis, with higher temperatures generally leading to faster reaction rates as described by the Arrhenius equation. However, an optimal temperature must be selected to avoid the decomposition of reactants and products or the formation of unwanted byproducts. For the synthesis of the related compound N-methyl-2,4-dinitro-aniline from 2,4-dinitrochlorobenzene, a specific temperature profile was employed where the mixture was initially heated to 70°C, rose to 88°C during amine addition, and was subsequently held at 85-90°C for one hour to ensure the reaction went to completion. In another procedure for dinitrating N-substituted anilines, the reaction mixture was stirred in a preheated oil bath at 90°C for 24 hours. chemicalbook.com

Excessively high temperatures can lead to side reactions, such as the formation of N-nitroso-dinitroanilines, which are often impurities in dinitroaniline synthesis. epo.org The removal of such impurities sometimes requires heating the product to temperatures between 120°C and 140°C to induce thermal decomposition of the N-nitroso contaminant. google.com

Nucleophilic aromatic substitution reactions of this type are typically conducted at atmospheric pressure. The reaction mechanism does not involve gaseous reactants or products in a manner that would be significantly influenced by changes in pressure, making pressure optimization a less critical parameter compared to solvent and temperature.

Table 2: Temperature Conditions in Analogous Dinitroaniline Syntheses

Synthesis Temperature Profile Duration Reference
N-methyl-2,4-dinitro-aniline Heated to 70°C, increased to 88°C, held at 85-90°C ~1.5 hours
Dinitration of N-substituted anilines Held at 90°C 24 hours chemicalbook.com
Removal of N-nitroso impurities Heated to >120°C Effective time varies google.com

Isolation and Purification Techniques for this compound

Following the completion of the reaction, a multi-step process is required to isolate and purify the this compound product. A typical workup procedure begins with cooling the reaction mixture and then quenching it, often by pouring it into water, which causes the crude solid product to precipitate. google.com

The crude solid is then collected by suction filtration. This initial product is often washed with water to remove residual salts and water-soluble impurities. For further purification, two primary techniques are employed: recrystallization and column chromatography.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. For the closely related compound 4′-Methyl-2,4-dinitrodiphenylamine, pure crystals were obtained by recrystallization from ethanol at room temperature. mdpi.com A mixture of ethanol and water is also a common solvent system for recrystallizing dinitroaniline derivatives. google.com

Column chromatography is used for more challenging separations or to achieve very high purity. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude product is dissolved in a minimal amount of solvent and loaded onto the column, and a solvent system (eluent) is passed through to separate the components. For dinitrophenyl derivatives, common eluents include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. chemicalbook.comnih.gov The fractions containing the pure product are collected, and the solvent is removed by evaporation under reduced pressure to yield the purified this compound. chemicalbook.com The purity of the final product can be confirmed by techniques such as melting point determination and thin-layer chromatography (TLC). nih.gov

Spectroscopic Characterization and Structural Elucidation of N Methyl 2,4 Dinitro N Phenylaniline

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of N-Methyl-2,4-dinitro-N-phenylaniline

UV-Vis spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from its chromophoric structure. The key chromophores are the dinitrophenyl ring system and the N-phenylaniline moiety. The electronic transitions would likely be of the π → π* and n → π* type. The intense π → π* transitions are associated with the extended conjugation across the aromatic rings and the nitro groups. The n → π* transitions, typically of lower intensity, would involve the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the electron-withdrawing nitro groups and the electron-donating N-methyl-N-phenylamino group would significantly influence the energy of these transitions, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609) or aniline (B41778).

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of absorption bands upon changing the polarity of the solvent. This effect provides insight into the change in dipole moment of the molecule upon electronic excitation. For a compound like this compound, which possesses a significant ground-state dipole moment due to the polar nitro and amino groups, studying its UV-Vis spectrum in a range of solvents with varying polarity (e.g., hexane, ethanol (B145695), dimethyl sulfoxide) would be informative. A positive solvatochromic effect (a bathochromic shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift) would indicate a less polar excited state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Assignment of Characteristic Vibrational Frequencies

The IR and Raman spectra of this compound would display a series of bands corresponding to the vibrations of its specific chemical bonds. Key expected frequencies include:

N-O Stretching: The two nitro (NO₂) groups would give rise to strong, characteristic symmetric and asymmetric stretching vibrations, typically found in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-N Stretching: Vibrations for the aryl-N and N-methyl bonds would be present. The C-N stretching of the tertiary amine would appear in the 1250-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) group would exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the complete characterization of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the two different phenyl rings and the N-methyl group. The protons on the dinitrophenyl ring would be significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro groups. The protons on the unsubstituted phenyl ring would appear in the typical aromatic region. The N-methyl group would give a singlet, likely in the 3.0-3.5 ppm range.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons attached to the nitro groups would be highly deshielded and appear far downfield. The chemical shifts of all aromatic carbons would provide detailed information about the electronic environment within the rings. The N-methyl carbon would appear as a single peak in the aliphatic region. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific ¹H NMR spectral data for this compound could be located. For the related compound lacking the N-phenyl group, N-Methyl-2,4-dinitroaniline , ¹H NMR spectra are available and would typically show signals corresponding to the methyl protons and the aromatic protons on the dinitrophenyl ring. The introduction of the N-phenyl group in the target compound would introduce additional signals in the aromatic region, and the chemical shift of the N-methyl group would likely be altered. However, without experimental data, a precise analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similarly, experimental ¹³C NMR data for this compound is not available in published literature or databases. A predicted spectrum would show distinct signals for the N-methyl carbon, as well as for the carbons of both the dinitrophenyl and the phenyl rings. The electron-withdrawing nitro groups would cause significant downfield shifts for the carbons on the dinitrophenyl ring to which they are attached.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

While the NIST WebBook lists an entry for the related compound Benzenamine, 2,4-dinitro-N-phenyl- (2,4-Dinitrodiphenylamine), it does not provide specific mass spectrometry data that could be used to infer the fragmentation of this compound. nist.gov The addition of a methyl group would alter the molecular weight and fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There is no specific ESI-MS data available for this compound. This technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Collisionally Activated Dissociation Studies

No collisionally activated dissociation (CAD) or tandem mass spectrometry (MS/MS) studies for this compound have been documented. Such studies would be instrumental in determining the compound's fragmentation patterns and confirming its structure by breaking down the parent ion into smaller, identifiable fragments.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

A search for single-crystal X-ray diffraction data for this compound yielded no results. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System and Space Group

Without SCXRD data, the crystal system and space group for this compound remain undetermined. For comparison, a closely related molecule, 4′-Methyl-2,4-dinitrodiphenylamine , has been shown to crystallize in two polymorphic forms: a non-centrosymmetric orthorhombic form with space group P2₁2₁2 and a centrosymmetric triclinic form with space group P-1. mdpi.com Another related compound, 2,4-dinitrodiphenylamine (B1346988) , crystallizes in the centrosymmetric monoclinic space group P2₁/n. mdpi.com These examples highlight that minor structural changes can significantly impact the crystal packing, and thus the properties of the target compound cannot be reliably inferred.

Following a comprehensive search for crystallographic data, a detailed structural analysis for this compound could not be retrieved from available scientific literature and databases. The necessary experimental data from single-crystal X-ray diffraction studies, which would provide precise information on bond lengths, bond angles, unit cell dimensions, and intermolecular interactions, is not publicly accessible.

Therefore, it is not possible to provide the specific details requested for the subsections on molecular conformation, crystal packing, and intermolecular hydrogen bonding networks for this particular compound.

Computational Chemistry and Theoretical Modeling of N Methyl 2,4 Dinitro N Phenylaniline

Molecular Dynamics and Docking Simulations for Interaction Studies

Binding Interactions with Biological Molecules (e.g., Proteins): There is no available information from molecular docking or simulation studies regarding the binding modes, affinities, or specific interactions of this compound with any biological targets.

Further research and publication in the field of computational chemistry are required to provide the data necessary for a comprehensive analysis as outlined.

Mechanistic Studies through Computational Approaches

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions at a molecular level. For a compound like N-Methyl-2,4-dinitro-N-phenylaniline, theoretical modeling can provide invaluable insights into its reactivity, potential reaction pathways, and the energetic barriers associated with its chemical transformations. Such studies are pivotal in understanding the underlying principles that govern its chemical behavior.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational approaches for this compound would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT). These methods allow for the detailed examination of the electron distribution and geometry of the molecule, which are fundamental to its reactivity.

Another area of mechanistic interest would be the thermal decomposition of this compound. Computational modeling could predict the initial bond-breaking events and the subsequent cascade of reactions that lead to the final decomposition products. This would involve calculating bond dissociation energies and exploring the potential energy surface for various decomposition pathways.

Furthermore, computational studies could shed light on the photochemical reactions of this compound. By calculating the excited state properties, it would be possible to predict how the molecule behaves upon absorption of light and to elucidate the mechanisms of any subsequent photochemical transformations.

Transition State Analysis and Reaction Pathways

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational chemistry provides the tools to locate and analyze these fleeting structures, which are often impossible to observe experimentally. For this compound, transition state analysis would be crucial for determining the rate-limiting steps of its reactions and for understanding the factors that influence the reaction rate.

The process of transition state analysis involves mapping out the entire reaction pathway, from reactants to products, via the transition state. This is often visualized as a potential energy surface. The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the kinetics of the reaction.

For a hypothetical reaction, such as the hydrolysis of this compound, computational modeling would identify the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the aromatic ring. The geometry of this transition state would reveal the precise arrangement of atoms at the moment of bond formation and breaking.

By comparing the activation energies of different possible reaction pathways, computational chemists can predict the most likely course of a reaction. For example, in a reaction with multiple potential sites for nucleophilic attack, the pathway with the lowest activation energy would be the favored one.

Interactive Data Table: Hypothetical Activation Energies for Competing Reaction Pathways

Reaction Pathway Reactant(s) Product(s) Computationally Determined Activation Energy (kJ/mol)
Pathway A This compound + Nu⁻ Product A Data Not Available

Note: The data in the table above is hypothetical and for illustrative purposes only, as specific computational studies on the reaction pathways of this compound are not available in the reviewed literature.

Reactivity and Reaction Mechanisms Involving N Methyl 2,4 Dinitro N Phenylaniline

Kinetics and Mechanistic Pathways of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions involving substrates similar to N-Methyl-2,4-dinitro-N-phenylaniline, such as 2,4-dinitrochlorobenzene or other 2,4-dinitrophenyl ethers and esters, have been extensively studied. These studies provide a robust framework for understanding the kinetic and mechanistic details of reactions with nucleophiles like amines (aminolysis). The generally accepted pathway is a stepwise addition-elimination mechanism involving a Meisenheimer-type intermediate. researchgate.net

The rate-determining step can shift depending on the basicity (and thus the nucleofugality) of the attacking amine. researchgate.netresearchgate.net

For highly basic amines: These are poor leaving groups. Consequently, the rate of amine expulsion from the intermediate (k-1) is slow compared to the rate of leaving group expulsion (k2). In this scenario, the formation of the tetrahedral intermediate (k1) is the rate-determining step.

For weakly basic amines: These are better leaving groups. The rate of amine expulsion (k-1) can become comparable to or faster than the rate of leaving group expulsion (k2). Here, the breakdown of the intermediate to form the final products (k2) becomes rate-limiting. researchgate.netnih.gov

This change in the rate-determining step is often visualized in a curved or biphasic Brønsted-type plot, where the slope changes as the pKa of the amine nucleophile varies. researchgate.netrsc.orgresearchgate.net For instance, in the aminolysis of 4-methylphenyl 4-nitrophenyl carbonate, a change in the rate-determining step from formation to breakdown of the T± intermediate is observed as the amine pKa decreases. researchgate.net

Table 1: Rate-Determining Steps in Aminolysis of Activated Phenyl Systems
Nucleophile BasicityRelative Rate ConstantsRate-Determining StepBrønsted Slope (β)Reference
High (High pKa)k2 >> k-1Formation of Intermediate (k1)Low (e.g., 0.2-0.4) researchgate.netresearchgate.net
Low (Low pKa)k-1 >> k2Breakdown of Intermediate (k2)High (e.g., 0.8-1.0) researchgate.netresearchgate.net

The solvent plays a critical role in the kinetics of SNAr reactions, as it can stabilize the reactants, intermediates, and transition states to varying degrees. nih.gov The formation of the Meisenheimer intermediate involves the development of a negative charge on the aromatic ring, which is delocalized by the nitro groups. The transition state leading to this intermediate is therefore highly polar.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are particularly effective at accelerating SNAr reactions. rsc.org Their polarity stabilizes the charged intermediate and the polar transition state more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate. researchgate.netnih.gov For example, the rate of reaction between anilines and 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole increases dramatically with increasing DMSO composition in methanol-DMSO mixtures. nih.gov

Protic Solvents: Protic solvents, such as methanol (B129727) or water, can have a more complex influence. While their polarity can stabilize the charged intermediate, they can also solvate the amine nucleophile through hydrogen bonding. This solvation can reduce the nucleophile's reactivity, thereby slowing the reaction. nih.gov This effect is observed in the reaction of anilines in methanol, where reduced nucleophilicity is attributed to hydrogen bonding between the aniline (B41778) and methanol molecules. nih.gov In reactions where the leaving group is a fluoride (B91410) ion, hydrogen-bond donor (HBD) solvents can assist in the departure of the nucleofuge, potentially shifting the rate-determining step. rsc.org

Table 2: Effect of Solvent on Second-Order Rate Constants (k) for a Model SNAr Reaction
Solvent System (MeOH-Me2SO)Dielectric Constant (approx.)Qualitative Effect on RatePrimary ReasonReference
100% MeOH~33SlowerH-bonding to nucleophile reduces its reactivity. nih.gov
50% MeOH - 50% Me2SO~40IntermediateMixed solvation effects. nih.gov
100% Me2SO~47FasterStrong stabilization of polar transition state. nih.gov

Linear free-energy relationships, such as the Hammett and Brønsted equations, are powerful tools for elucidating SNAr reaction mechanisms.

Brønsted Correlation: The Brønsted equation relates the logarithm of the rate constant to the pKa of the nucleophile (or its conjugate acid). The slope of this plot, the Brønsted coefficient (βnuc), indicates the degree of bond formation in the transition state. nih.gov For the aminolysis of dinitrophenyl derivatives, Brønsted plots are often non-linear, which is strong evidence for a change in the rate-determining step. rsc.orgresearchgate.net A low β value (e.g., 0.2-0.5) suggests an early transition state with little bond formation, characteristic of a rate-determining k1 step. researchgate.net A high β value (e.g., >0.8) indicates a late transition state where the N-C bond is substantially formed, consistent with a rate-determining k2 step. researchgate.net

Hammett Correlation: The Hammett equation correlates reaction rates with substituent constants (σ), quantifying the electronic effect of substituents on the nucleophile or the aromatic ring. A negative ρ value indicates that electron-donating groups on the nucleophile accelerate the reaction, which is typical for nucleophilic attack. researchgate.net In some cases, Hammett plots for SNAr reactions can be biphasic, suggesting a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway as the nucleophile becomes more electron-rich. nih.gov

Intramolecular Cyclization and Rearrangement Processes

Analogous compounds, specifically N-(2,4-dinitrophenyl)amino acids, have been shown to undergo intramolecular cyclization to form benzimidazole-N-oxide derivatives. nih.govnih.gov This provides a model for the potential cyclization of this compound, which could theoretically cyclize to form a phenazine-type structure or related heterocycles, although this specific reaction is less documented. The mechanisms of these cyclizations have been studied in both the gas and solution phases.

In the gas phase, studied via mass spectrometry, deprotonated N-(2,4-dinitrophenyl)amino acids undergo collisionally activated cyclization. nih.gov The proposed mechanism involves the nucleophilic attack of the deprotonated carboxylate group onto the electron-deficient aromatic ring. This is followed by sequential elimination of neutral molecules. nih.gov

The key features of the gas-phase reaction are:

It proceeds from a monoanion.

The reaction is often more facile than in solution because the lack of solvation enhances the nucleophilicity of the attacking group. nih.gov

The mechanism is analogous to the base-catalyzed solution-phase reaction. nih.gov

In solution, the cyclization of N-(2,4-dinitrophenyl)amino acids is typically a base-catalyzed process, often carried out in aqueous dioxane with a base like sodium hydroxide (B78521). nih.gov A proposed mechanism involves the formation of a dianion, where both the carboxylic acid and the amine are deprotonated, for the reaction to occur on a practical timescale. nih.govnih.gov The cyclization of a related compound with only one nitro group requires a stronger base, highlighting the role of the second nitro group in activating the ring for this intramolecular nucleophilic attack. nih.gov The reaction proceeds via an intramolecular SNAr pathway to form the heterocyclic product.

Redox Behavior and Electron Transfer Chemistry of Dinitrophenylamines

Investigation of Reduction Processes

The reduction of dinitrophenylamines typically proceeds in a stepwise manner. For compounds structurally similar to this compound, such as 2,4-dinitrodiphenylamine (B1346988), anaerobic metabolism studies have elucidated the initial steps of this reduction pathway. The first intermediate in the degradation of 2,4-dinitrodiphenylamine is 2-amino-4-nitrodiphenylamine. This intermediate appears in nearly stoichiometric amounts before it is completely reduced to 2,4-diaminodiphenylamine. Only trace amounts of the other theoretically possible intermediate, 4-amino-2-nitrodiphenylamine, have been detected. This indicates a preferential reduction of one nitro group over the other.

The general reduction pathway for a nitroaromatic compound (ArNO₂) to the corresponding amine (ArNH₂) involves the transfer of six electrons and six protons. This process is understood to occur through the formation of nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates. In acidic media, the voltammetric reduction of nitroaromatic compounds primarily forms the hydroxylamine derivative in a process involving four electrons and four protons. The subsequent reduction to the amine derivative requires an additional two electrons and two protons.

Table 1: Intermediates in the Reduction of 2,4-Dinitrodiphenylamine

Compound Reduction Intermediate Final Product
2,4-Dinitrodiphenylamine2-Amino-4-nitrodiphenylamine2,4-Diaminodiphenylamine

This table outlines the observed intermediates and the final product in the anaerobic reduction of 2,4-dinitrodiphenylamine, a compound structurally related to this compound.

Electrochemical Characterization

The cyclic voltammogram of a nitroaromatic compound typically shows an irreversible reduction peak in aqueous media, corresponding to the four-electron, four-proton reduction of the nitro group to a hydroxylamine group. In a reverse scan, an oxidation peak corresponding to the oxidation of the hydroxylamine to a nitroso derivative can be observed. This nitroso derivative can then be reduced back to the hydroxylamine in a subsequent forward scan, often at a less negative potential, establishing a reversible redox couple involving two electrons and two protons.

For dinitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT), a related compound, the electrochemical reduction in anhydrous solvents without a proton source shows two distinct one-electron transfers. The resulting radical anion is basic enough to deprotonate unreacted DNT. However, in the presence of a pH buffer, DNT undergoes an irreversible eight-proton, eight-electron reduction to 2,4-bis(N-hydroxylamino)toluene. This highlights the critical role of proton availability in the reduction mechanism.

The electron-withdrawing nature of the two nitro groups in dinitrophenylamines lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance their activity in redox reactions.

Table 2: General Electrochemical Reduction Steps for a Nitroaromatic Compound

Step Reactant Product Electrons (e⁻) Protons (H⁺)
1Ar-NO₂Ar-N(O)OH22
2Ar-N(O)OHAr-NO0-1
3Ar-NOAr-NHOH22
4Ar-NHOHAr-NH₂22
Overall Ar-NO₂ Ar-NH₂ 6 6

This table presents a generalized sequence of electrochemical reduction steps for a single nitro group on an aromatic ring, detailing the reactants, products, and the number of electrons and protons involved in each step.

Research Applications and Derivatization Chemistry of N Methyl 2,4 Dinitro N Phenylaniline

Application in Materials Science and Polymer Chemistry

The dinitrophenylamine framework is a key component in the synthesis of advanced polymers and colorants due to its electronic and structural properties.

Precursor in the Synthesis of Electrochromic Polyimides and Specialty Polymers

While direct polymerization of N-Methyl-2,4-dinitro-N-phenylaniline is not commonly documented, its structural motifs are integral to the synthesis of high-performance polymers like electrochromic polyimides. The core structure is related to triphenylamine (B166846) (TPA), a widely used building block for electroactive polymers. TPA-based polyimides and poly(amide-imide)s are known for their electrochemical and electrochromic stability. mdpi.com The synthesis of these specialty polymers often involves the reduction of dinitro precursor compounds to form reactive diamines, which are then polymerized. mdpi.com

For instance, the synthesis of electrochromic poly(amide-imide)s involves the reduction of diamide-dinitro compounds, which are structurally related to this compound. mdpi.com The process typically involves:

Monomer Synthesis: Aromatic diamines are reacted with nitro-substituted benzoyl chlorides to produce dinitro-amide compounds.

Reduction: The nitro groups of these precursors are then reduced (e.g., using hydrazine (B178648) with a Pd/C catalyst) to form diamide-diamine monomers.

Polymerization: These synthesized diamine monomers are then polymerized with dianhydrides to form the final polyimide or poly(amide-imide).

The incorporation of the dinitrophenylamine structure influences the final polymer's properties, such as solubility, thermal stability, and electrochemical behavior. The electron-withdrawing nature of the imide group in polyimides can increase the oxidation potential of the TPA unit, but strategic molecular design, such as incorporating spacers, can enhance stability. mdpi.com Aniline (B41778) and its derivatives are generally important precursors in the production of polymers like polyurethanes and polyamides due to their reactivity in polymerization reactions. echemi.com

Role in the Production of Colorants for Plastics and Textiles

Compounds based on the dinitrodiphenylamine structure are utilized in the manufacturing of dyes. biosynth.comchemicalbook.com The analogue, 2,4-dinitrodiphenylamine (B1346988), is described as a bright, greenish-yellow solid used for dyeing spandex fibers and for coloring plastics. chemicalbook.com Similarly, the related compound N-methyl-2,4-dinitroaniline is used as an intermediate in the preparation of dyes and fluorescent whitening agents.

Derivatization Strategies for Analytical and Biochemical Research

The strong electron-accepting properties of the dinitrophenyl group make it a useful moiety for creating reagents for chemical analysis, including chemosensors and derivatizing agents for chromatography.

Use as Derivatizing Agents in Liquid Chromatography-Mass Spectrometry (LC-MS)

Derivatization is a common strategy in LC-MS to improve the detection and ionization of analytes that lack easily ionizable functional groups. mdpi.com Reagents containing the 2,4-dinitrophenyl group are well-established for this purpose. The classic example is 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, which reacts with primary and secondary amines (like those in amino acids) to form stable dinitrophenyl (DNP) derivatives. nih.gov

While this compound itself is not typically used as a derivatizing agent due to the lack of a suitable leaving group for nucleophilic aromatic substitution, its structural analogues are highly relevant. For example, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been developed as an alternative to DNFB. researchgate.net DMDNFB-derivatized amino acids show significantly enhanced signals in positive-ion electrospray ionization mass spectrometry because of the introduction of an easily protonatable dimethylaminomethyl group. researchgate.net Another common reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is widely used to derivatize aldehydes and ketones for analysis by HPLC and LC-MS. sigmaaldrich.comjst.go.jpresearchgate.net

These examples demonstrate the utility of the dinitrophenyl core in designing reagents that tag analytes, thereby increasing their detectability and aiding in their quantification in complex biological or environmental samples.

Derivatizing AgentTarget AnalyteKey FeatureAnalytical Technique
2,4-Dinitrofluorobenzene (DNFB)Amino Acids, PeptidesForms stable DNP-derivativesHPLC-UV, LC-MS
2,4-Dinitrophenylhydrazine (DNPH)Aldehydes, KetonesForms hydrazones with strong UV absorbanceHPLC-UV, LC-MS/MS
N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB)Amino Acids, PeptidesIntroduces a protonatable site for enhanced ESI-MS signalLC-ESI-MS
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)Chiral Amino AcidsChiral reagent for enantiomeric separationLC-MS/MS

Development of Chromogenic Chemosensors

Chromogenic chemosensors are molecules that signal the presence of a specific analyte through a change in color. The dinitrophenylamine scaffold is an effective platform for designing such sensors. The acidic N-H proton in dinitrodiphenylamine can be abstracted by basic anions, leading to the formation of a colored species.

For example, 2,4-dinitrodiphenylamine acts as an efficient chromogenic chemosensor for various anions. nih.govsigmaaldrich.com In a solvent like dimethyl sulfoxide (B87167) (DMSO), its solution is colorless, but it turns red upon deprotonation by anions such as fluoride (B91410), cyanide, or acetate. nih.gov This color change is due to the delocalization of the negative charge across the electron-deficient dinitrophenyl ring system. By modifying the solvent system, such as by adding water, the selectivity of the sensor can be tuned. For instance, in a DMSO-water mixture, the sensor becomes highly selective for the cyanide anion. nih.gov Dinitrophenol-based structures have also been employed in the design of colorimetric sensors for the sequential detection of metal ions like Cu²⁺ and anions like S²⁻. mdpi.com

Development of Analogues for Specific Research Objectives

Modifying the structure of this compound allows researchers to fine-tune its chemical and physical properties for specific applications. The synthesis of analogues involves altering substituent groups on the phenyl rings or on the amine nitrogen.

Research into N-alkoxy-dinitro-aniline derivatives, for example, has led to the synthesis of new compounds with unique properties. researchgate.net These analogues are created by introducing an alkoxy group to the amine nitrogen. Such modifications can influence the molecule's acidity (pKa) and its redox behavior. researchgate.net Similarly, the synthesis of 4,5-dialkoxy-2-nitroanilines, which are precursors to pharmacologically active compounds, demonstrates how strategic placement of alkoxy groups can be achieved through regioselective synthesis methods. uj.edu.pl

Design of Compounds for Nitric Oxide Release Studies

There is currently no direct scientific literature available that details the use of this compound in the design of compounds for nitric oxide (NO) release. Research in the field of NO-donating drugs has explored various molecular scaffolds, including other substituted dinitroaniline derivatives. These related studies have established that the N-nitrosation of secondary amines within these molecules can lead to the controlled release of nitric oxide. However, specific derivatization or application of this compound for this purpose has not been documented in the available research.

Structure-Property Relationships in this compound Analogues

Similarly, a detailed analysis of the structure-property relationships specifically for analogues of this compound is not present in the current body of scientific research. Studies on related dinitroaniline compounds indicate that modifications to the substituent groups on the aniline nitrogen and the phenyl ring can influence the electronic properties, stability, and reactivity of the molecule, which in turn would affect its potential as a nitric oxide donor. However, without specific studies on this compound and its direct analogues, any discussion on their structure-property relationships would be speculative and fall outside the scope of established scientific findings.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The most significant and foundational academic contribution to the understanding of N-Methyl-2,4-dinitro-N-phenylaniline is the elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction. A 1998 study published in Acta Crystallographica Section C: Crystal Structure Communications provided the definitive molecular architecture of the compound.

This crystallographic analysis confirmed the covalent bonding and spatial arrangement of the molecule, which consists of a central aniline (B41778) nitrogen atom bonded to a methyl group, a phenyl group, and a 2,4-dinitrophenyl group. The study revealed critical details about bond lengths, bond angles, and the torsion angles between the aromatic rings, which are influenced by the steric hindrance imposed by the methyl group and the ortho-nitro group. vulcanchem.com The resulting data, permanently archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129383, represents the primary and most crucial piece of verified experimental data for this compound in the scientific literature. vulcanchem.com This structural determination is fundamental to any further computational or experimental work.

Unexplored Avenues in this compound Synthesis and Reactivity

Despite its established structure, the synthetic and reactivity profile of this compound is notably underdeveloped. The literature contains a scarcity of detailed synthetic procedures, with existing examples likely relying on classical nucleophilic aromatic substitution reactions.

Unexplored Synthetic Routes:

Modern Catalysis: The application of modern palladium- or copper-catalyzed cross-coupling reactions for the N-arylation step has not been reported. Investigating methodologies like the Buchwald-Hartwig amination could offer milder reaction conditions, improved yields, and broader substrate scope compared to traditional methods.

Alternative Precursors: Research into alternative synthetic pathways, perhaps involving the methylation of 2,4-dinitrodiphenylamine (B1346988) or the nitration of N-methyl-diphenylamine, is absent from the literature. A comparative study of these routes could establish the most efficient and scalable method for its preparation.

Unexplored Reactivity:

Heterocyclic Synthesis: While the compound is noted as a potential precursor for heterocyclic systems like benzimidazoles through reductive cyclization, dedicated studies detailing this reactivity are lacking. vulcanchem.com A systematic investigation into the conditions and mechanisms of these cyclization reactions would be a valuable contribution.

Derivatization: The reactivity of the existing functional groups has not been explored. For instance, selective reduction of one or both nitro groups could yield novel diamine or nitroamine derivatives with interesting properties, but such derivatives have not been reported.

Potential for Integrated Experimental and Computational Studies

The availability of high-resolution crystal structure data provides an ideal starting point for integrated studies that combine experimental work with computational chemistry. Such an approach can yield deeper insights into the molecule's properties than either method could alone.

Computational studies, likely employing Density Functional Theory (DFT), could accurately predict various molecular properties. The table below outlines potential areas for this integrated approach.

Predicted Property (Computational)Experimental Validation MethodScientific Insight
Electronic Structure (HOMO/LUMO) UV-Visible Spectroscopy, Cyclic VoltammetryUnderstanding of electronic transitions, color, and redox behavior.
Vibrational Frequencies FT-IR and Raman SpectroscopyAssignment of spectral bands to specific molecular motions.
NMR Chemical Shifts ¹H and ¹³C NMR SpectroscopyConfirmation of molecular structure in solution and assignment of resonances.
Molecular Electrostatic Potential Reactivity studies with electrophiles/nucleophilesPrediction of sites for electrophilic or nucleophilic attack.

This synergistic approach, where computational predictions guide targeted experiments and experimental results refine theoretical models, has been successfully applied to many related aromatic nitro compounds and sulfonamides but remains an untapped opportunity for this compound. mdpi.com

Emerging Research Opportunities in Advanced Materials and Analytical Techniques

The unique electronic and structural features of this compound suggest potential applications in materials science and present opportunities for advanced analytical characterization.

Advanced Materials:

Nonlinear Optics (NLO): The molecule possesses an electronic structure with electron-donating (N-methyl-phenyl) and electron-withdrawing (dinitro-phenyl) components. This "push-pull" system is a common motif in molecules designed for NLO applications. Analogous compounds, such as 4′-Methyl-2,4-dinitrodiphenylamine, have been investigated for these properties, suggesting that this compound may also exhibit interesting NLO behavior. mdpi.com

Chromogenic Sensors: The related compound 2,4-dinitrodiphenylamine has been studied as the basis for anionic chemosensors. sigmaaldrich.com The dinitrophenyl moiety can undergo color changes upon interaction with certain analytes. Investigating whether this compound can act as a selective chromogenic sensor for specific ions or molecules is a promising and unexplored research avenue.

Analytical Techniques: A comprehensive and publicly available portfolio of analytical data for this compound is currently lacking. A significant research opportunity exists in the full characterization of this compound using a suite of modern analytical methods. This would include:

High-Resolution Mass Spectrometry (HRMS): To confirm its exact mass and fragmentation patterns.

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would establish its melting point, thermal stability, and decomposition profile.

Establishing this complete analytical profile would provide a valuable benchmark for all future studies involving this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.